molecular formula C17H13Cl3N4O B14864693 1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14864693
M. Wt: 395.7 g/mol
InChI Key: DGLULHXURMCKPT-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of dichlorobenzyl and chlorophenyl groups attached to a pyrazole ring, which is further functionalized with a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where the pyrazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the dichlorobenzyl group: The final step involves the reaction of the intermediate compound with 2,5-dichlorobenzyl chloride under similar conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • 1-(2,5-Dichlorobenzyl)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • 1-(2,5-Dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both dichlorobenzyl and chlorophenyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C17H13Cl3N4O

Molecular Weight

395.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(2,5-dichlorophenyl)methyl]pyrazole-3-carbohydrazide

InChI

InChI=1S/C17H13Cl3N4O/c18-12-3-1-10(2-4-12)15-8-16(17(25)22-21)24(23-15)9-11-7-13(19)5-6-14(11)20/h1-8H,9,21H2,(H,22,25)

InChI Key

DGLULHXURMCKPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)NN)CC3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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